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Compound of Interest

Compound Name: Bisphenol P

Cat. No.: B057184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bisphenol P (BPP), with the CAS number 2167-51-3, is a member of the bisphenol family of

chemical compounds. Structurally, it is 4,4'-(1,4-Phenylenediisopropylidene)bisphenol. Like

other bisphenols, BPP is used in the manufacturing of polymers, resins, and other materials.

Due to structural similarities to the well-studied endocrine disruptor Bisphenol A (BPA), there is

growing interest and concern regarding the biological activity and potential health effects of

BPP. This technical guide provides a comprehensive overview of the available scientific

information on Bisphenol P, focusing on its chemical properties, synthesis, analytical methods,

biological effects, and associated experimental protocols.

Chemical and Physical Properties
Bisphenol P is a white to off-white powder. A summary of its key chemical and physical

properties is presented in Table 1.
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Property Value Reference

CAS Number 2167-51-3

Molecular Formula C₂₄H₂₆O₂

Molecular Weight 346.46 g/mol

IUPAC Name

4,4'-(1,4-

Phenylenediisopropylidene)bis

phenol

Synonyms
BPP, 4,4'-[1,4-Phenylenebis(1-

methylethylidene)]bisphenol

Melting Point 193-195 °C

Solubility

Soluble in methanol, ethanol,

acetone, and other organic

solvents. Poorly soluble in

water.

Appearance White to off-white powder

Synthesis and Purification
The synthesis of bisphenols, including BPP, generally involves the acid-catalyzed condensation

of a phenol with a ketone or aldehyde. While a specific detailed protocol for BPP is not readily

available in the provided search results, a general procedure can be adapted from the

synthesis of other bisphenols, such as Bisphenol A.

General Synthesis Protocol
A plausible synthesis route for Bisphenol P involves the reaction of phenol with 1,4-

diacetylbenzene in the presence of a strong acid catalyst.

Experimental Protocol:

Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and thermometer,

add an excess of phenol.
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Catalyst Addition: Introduce a strong acid catalyst, such as hydrochloric acid or a sulfonated

polystyrene resin.

Reactant Addition: Slowly add 1,4-diacetylbenzene to the reaction mixture while maintaining

a specific temperature (e.g., 50-70 °C).

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up: Upon completion, quench the reaction and separate the product from the reaction

mixture. This may involve neutralization, extraction, and washing steps.

Purification: The crude product is then purified, typically by recrystallization from a suitable

solvent or a mixture of solvents (e.g., toluene and water).

Purification and Characterization
Purification of the synthesized Bisphenol P is crucial to remove unreacted starting materials

and byproducts.

Experimental Protocol: Recrystallization

Dissolve the crude Bisphenol P in a minimal amount of a hot solvent in which it is highly

soluble (e.g., methanol or acetone).

Gradually add a solvent in which Bisphenol P is poorly soluble (e.g., water) until turbidity is

observed.

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate

crystal formation.

Collect the crystals by filtration and wash them with a cold solvent mixture.

Dry the purified crystals under vacuum.

Characterization: The identity and purity of the synthesized Bisphenol P should be confirmed

using analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure.

Mass Spectrometry (MS): To determine the molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Analytical Methodology
Accurate and sensitive analytical methods are essential for the detection and quantification of

Bisphenol P in various matrices, including biological and environmental samples. Ultra-High-

Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)

is a commonly used technique for this purpose.

Sample Preparation
Proper sample preparation is critical to remove interfering substances and concentrate the

analyte.

Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Samples (e.g., Plasma,

Urine)

Sample Pre-treatment: Acidify the sample (e.g., with acetic acid) and centrifuge to remove

particulates.

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol

followed by water.

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove

polar interferences.

Elution: Elute Bisphenol P from the cartridge using a stronger organic solvent (e.g., methanol

or acetonitrile).

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UPLC-MS/MS Analysis
Instrumental Conditions (General):

Chromatographic Column: A reverse-phase column (e.g., C18) is typically used.

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium

acetate) and an organic solvent (e.g., acetonitrile or methanol).

Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for

bisphenols.

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high

selectivity and sensitivity. Specific precursor-to-product ion transitions for Bisphenol P need

to be determined.

Biological Effects and Signaling Pathways
Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical. Its

biological effects are primarily mediated through its interaction with nuclear receptors and

subsequent modulation of signaling pathways.

Endocrine Disruption
Studies have shown that BPP can exhibit estrogenic activity. While specific data on its binding

affinity to estrogen receptors (ERα and ERβ) are limited, it is presumed to act as an agonist or

antagonist, thereby interfering with normal endocrine function.

PI3K/AKT Signaling Pathway
Recent research has implicated the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling

pathway in the biological effects of Bisphenol P. A study demonstrated that BPP promotes the

metastasis of triple-negative breast cancer cells through the activation of this pathway.[1][2]
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BPP-induced activation of the PI3K/AKT signaling pathway.[1][2]
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Workflow for studying BPP's effect on cell signaling.[1][2]

Quantitative Data
Specific quantitative data for Bisphenol P, such as EC₅₀ and IC₅₀ values, are not extensively

available in the public domain. However, data for other bisphenols provide a comparative

context for its potential potency.

Bisphenol Assay Endpoint Value Reference

BPA
Yeast Estrogen

Screen (YES)

Estrogenic

Activity (EC₅₀)
~10⁻⁵ M

BPAF

Estrogen

Receptor α

Binding

Relative Potency

vs. E2
~10-fold > BPA

BPS

Estrogen

Receptor α

Binding

Relative Potency

vs. E2

Similar to or

slightly less than

BPA

BPP

Triple-Negative

Breast Cancer

Cell Migration

Increased

Migration

Effective at low

concentrations
[1][2]

Metabolism and Toxicokinetics
Detailed in vivo metabolism and toxicokinetic studies specifically for Bisphenol P are limited.

However, based on the metabolic pathways of other bisphenols, it is anticipated that BPP

undergoes phase I and phase II metabolism.

Phase I Metabolism: May involve hydroxylation of the aromatic rings, catalyzed by

cytochrome P450 enzymes.

Phase II Metabolism: The primary route of detoxification is expected to be glucuronidation

and sulfation of the hydroxyl groups, forming more water-soluble conjugates that can be

readily excreted.
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Pharmacokinetic models, such as Physiologically Based Pharmacokinetic (PBPK) models,

have been developed for other bisphenols and can be adapted to predict the absorption,

distribution, metabolism, and excretion (ADME) of Bisphenol P.[3][4][5] These models are

essential for risk assessment by extrapolating data from in vitro and animal studies to humans.

Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen

for binding to the estrogen receptor.

Experimental Protocol (General):

Receptor Preparation: Prepare a source of estrogen receptors, such as rat uterine cytosol or

recombinant human ERα/ERβ.

Incubation: Incubate a constant amount of the receptor preparation and a radiolabeled

estrogen (e.g., [³H]17β-estradiol) with increasing concentrations of unlabeled Bisphenol P.

Separation: Separate the receptor-bound and free radioligand using a method like

hydroxylapatite or dextran-coated charcoal.

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation

counting.

Data Analysis: Plot the percentage of bound radioligand against the concentration of

Bisphenol P to determine the IC₅₀ (the concentration that inhibits 50% of the specific binding

of the radioligand).

Cell Proliferation Assay (e.g., MCF-7 E-Screen)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its

effect on the proliferation of estrogen-responsive cells, such as the human breast cancer cell

line MCF-7.

Experimental Protocol:
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Cell Seeding: Seed MCF-7 cells in a multi-well plate in a phenol red-free medium

supplemented with charcoal-stripped serum to remove endogenous estrogens.

Treatment: After allowing the cells to attach, replace the medium with fresh medium

containing various concentrations of Bisphenol P. Include a positive control (e.g., 17β-

estradiol) and a vehicle control.

Incubation: Incubate the cells for a defined period (e.g., 6 days).

Cell Viability Measurement: Quantify cell proliferation using a suitable method, such as the

sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

Data Analysis: Plot cell number or absorbance against the concentration of Bisphenol P to

determine the EC₅₀ (the concentration that induces a half-maximal proliferative response).

Conclusion
Bisphenol P is a compound of increasing scientific interest due to its structural similarity to BPA

and its potential as an endocrine disruptor. This guide provides a foundational understanding of

its chemical properties, synthesis, analysis, and known biological effects, with a focus on its

impact on the PI3K/AKT signaling pathway. The provided experimental protocols offer a starting

point for researchers to further investigate the toxicological profile of Bisphenol P. Further

research is warranted to establish a more comprehensive set of quantitative data, including

receptor binding affinities, dose-response relationships for various endpoints, and detailed in

vivo metabolic and pharmacokinetic profiles, to fully assess its potential risk to human health

and the environment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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